N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are diverse and depend on the substituents on the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial Activity
Thiazoles, including the compound , have been found to exhibit antibacterial activity. For instance, one of the synthesized derivatives was found to be more active against bacterial strains B. cereus, B. subtilis, and E. coli .
Antifungal Activity
Thiazoles also show antifungal properties. The same derivative mentioned above was found to be effective against fungal strains A. niger, Fusarium oxisporum, and Rhizopus oryzae .
Anti-inflammatory Activity
Some thiazole derivatives have been found to exhibit anti-inflammatory activity. For example, certain compounds showed weak COX-1 inhibitory activity .
Antitumor Activity
Thiazoles have been found to exhibit antitumor activity. One compound showed the highest activity against a melanoma cell line .
Antiviral Activity
Thiazoles have been found to exhibit antiviral properties .
Antioxidant Activity
Thiazoles have been found to exhibit antioxidant properties .
Mechanism of Action
Future Directions
The future directions in the research of thiazole derivatives include the design and synthesis of new compounds with improved biological activities and lesser side effects . The development of structure–activity relationships and the exploration of new biological targets are also important areas of future research .
properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-23-13-3-2-4-14-15(13)18-17(24-14)19-16(20)10-5-6-11-12(9-10)22-8-7-21-11/h2-6,9H,7-8H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVPEWXMIUVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide |
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